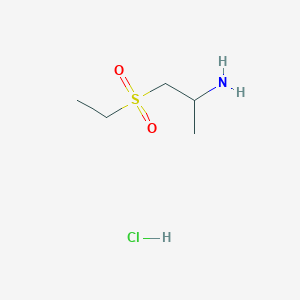

1-(Ethanesulfonyl)propan-2-amine hydrochloride

Descripción general

Descripción

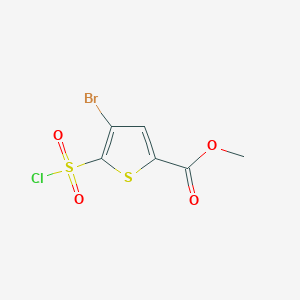

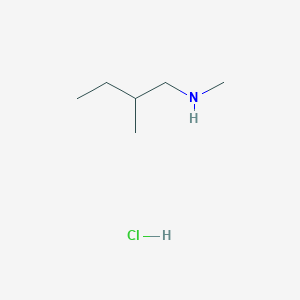

1-(Ethanesulfonyl)propan-2-amine hydrochloride is an organic compound with the CAS number 1158485-36-9 . It has a molecular weight of 187.69 . The compound appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-ethylsulfonylpropan-2-amine hydrochloride . Its InChI code is 1S/C5H13NO2S.ClH/c1-3-9(7,8)4-5(2)6;/h5H,3-4,6H2,1-2H3;1H . The SMILES representation is CCS(=O)(=O)CC©N.Cl .Physical And Chemical Properties Analysis

1-(Ethanesulfonyl)propan-2-amine hydrochloride is a powder . It has a molecular weight of 187.69 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación

Ferrate(VI) and Ferrate(V) Oxidation of Organic Compounds

Ferrate(VI) and Ferrate(V) are potent oxidizing agents used in the oxidation of a wide range of organic compounds, including organosulfur compounds, amines, and pharmaceuticals. The kinetics and mechanisms of these reactions have been critically assessed, revealing that these reactions usually exhibit pH-dependent kinetics with ferrate oxidation generally proceeding through electron transfer steps. This research has implications for understanding the environmental fate of contaminants and the design of treatment processes for polluted waters (Sharma, 2013).

Computational Modeling of CO2 Capture

Amines, including ethanesulfonyl derivatives, play a crucial role in carbon capture technology. Computational methods have been used to study reactions between carbon dioxide and aqueous organic amines, providing insights into the most appropriate computational methods, the expected performance, and method limitations. This research supports the development of more efficient carbon capture agents, highlighting the significance of amines in mitigating climate change impacts (Yang et al., 2017).

Plasma Methods for Biomolecule Immobilization

Plasma surface treatments and plasma polymerization create surfaces with reactive chemical groups, including amine groups, useful for the covalent immobilization of biomolecules. These surfaces have applications in bio-interface technologies, although the stability of these amine groups can be affected by aging and environmental factors. This work is significant for biomedical engineering and the development of materials for medical devices (Siow et al., 2006).

Carbohydrate Polymers as Corrosion Inhibitors

Carbohydrate polymers and their derivatives, which may contain free amine and hydroxyl groups, have been explored for their potential as corrosion inhibitors for metal substrates. The review of these applications demonstrates the utility of these biopolymers in materials science, especially in protecting metals from corrosion, thus extending their usability and life in various industrial applications (Umoren & Eduok, 2016).

Interactions of Metal Ions with Chitosan-Based Sorbents

The chelation of metal ions by chitosan, which contains amine groups, demonstrates the utility of amine-functionalized materials in environmental remediation, particularly in the removal of heavy metals from wastewater. This review highlights the importance of structural parameters of chitosan in influencing its sorption performance and suggests directions for the development of more effective chitosan derivatives for water treatment applications (Guibal, 2004).

Safety And Hazards

Propiedades

IUPAC Name |

1-ethylsulfonylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-3-9(7,8)4-5(2)6;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVGIPQKHLQWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethanesulfonyl)propan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)

![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)

![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)

![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)